Carvedilol-d3 N-β-D-Glucuronide

Isotopic purity Stable isotope labeling LC-MS internal standard

Select Carvedilol-d3 N-β-D-Glucuronide (CAS 216973-69-2) as the definitive stable isotope-labeled internal standard (SIL-IS) for carvedilol N-glucuronide bioanalysis. Unlike unlabeled or generic SIL alternatives, this d3-methoxy-labeled analog uniquely compensates for deuterium isotope-induced retention time shifts and differential ion suppression, delivering consistent recovery (94–99%) and batch-to-batch reproducibility across plasma lots. Achieve an LLOQ of 0.1 ng/mL with CV <15% for robust CYP3A-mediated drug–drug interaction studies and regulatory-ready method validation under FDA/EMA guidelines.

Molecular Formula C₃₀H₃₁D₃N₂O₁₀
Molecular Weight 585.62
Cat. No. B1160071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvedilol-d3 N-β-D-Glucuronide
Synonyms1-Deoxy-1-[4-[2-hydroxy-3-[[2-(2-methoxy-d3-phenoxy)ethyl]amino]propoxy]-9H-carbazol-9-yl]-β-D-glucopyranuronic Acid
Molecular FormulaC₃₀H₃₁D₃N₂O₁₀
Molecular Weight585.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carvedilol-d3 N-β-D-Glucuronide: Stable Isotope-Labeled Metabolite Standard for LC-MS/MS Quantification


Carvedilol-d3 N-β-D-Glucuronide (CAS 216973-69-2) is a deuterated stable isotope-labeled analogue of Carvedilol N-β-D-Glucuronide, a major phase II metabolite of the nonselective β/α-1 adrenergic antagonist carvedilol [1]. This compound, with molecular formula C₃₀H₃₁D₃N₂O₁₀ and molecular weight 585.62, features three deuterium atoms incorporated at the methoxy group position . It serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of carvedilol glucuronide metabolites in biological matrices using LC-MS/MS, enabling precise differentiation from endogenous metabolites .

Why Carvedilol-d3 N-β-D-Glucuronide Cannot Be Replaced by Unlabeled Carvedilol Glucuronide or Non-Analogous Internal Standards


Substituting Carvedilol-d3 N-β-D-Glucuronide with unlabeled carvedilol glucuronide or a non-isotope-labeled internal standard introduces significant analytical error in LC-MS/MS quantification. The unlabeled analyte is indistinguishable from endogenous metabolites, compromising accuracy [1]. Even other stable isotope-labeled internal standards (SIL-IS) are not universally interchangeable; a deuterated carvedilol SIL-IS demonstrated matrix-dependent changes in analyte-to-IS peak area ratios across different plasma lots, attributed to differential ion suppression arising from a deuterium isotope effect on retention time [2]. This phenomenon highlights that only a carefully matched SIL-IS, such as Carvedilol-d3 N-β-D-Glucuronide, can reliably compensate for extraction variability and matrix effects across diverse biological samples [3].

Quantitative Differentiation of Carvedilol-d3 N-β-D-Glucuronide: Head-to-Head Analytical Performance Data


Superior Isotopic Purity and Enrichment vs. D5-Labeled Carvedilol Glucuronide

Carvedilol-d3 N-β-D-Glucuronide demonstrates isotopic purity of ≥98% with three deuterium atoms precisely located at the methoxy group, providing a mass shift of +3 Da relative to the unlabeled analyte (MW 582.6 vs 585.6) [1]. In contrast, the D5-labeled variant ([2H5]-Carvedilol β-D-glucuronide) exhibits isotopic enrichment of 98 atom % D with a +5 Da shift (MW 587.63) . The +3 Da shift is optimal for avoiding isotopic overlap with endogenous metabolites while maintaining chromatographic co-elution with the native analyte, a critical balance for accurate matrix effect compensation .

Isotopic purity Stable isotope labeling LC-MS internal standard

Demonstrated LOQ of 0.1 ng/mL with CV <15% in Human Plasma Matrices

Analytical methods employing deuterated carvedilol glucuronide internal standards achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma, with intra- and inter-assay precision (CV%) consistently below 15% . In a validated UPLC-MS/MS method for carvedilol and its metabolites in human plasma, intra- and inter-batch precision (% CV) ranged from 0.74% to 3.88%, and accuracy was 96.4–103.3% [1]. Comparable data for unlabeled carvedilol glucuronide quantification without a SIL-IS typically show higher CV values (>15%) and reduced accuracy due to uncorrected matrix effects [2].

Limit of quantification Bioanalytical validation Precision

Matrix Effect Mitigation: Recovery and Accuracy in Complex Biological Matrices

Using Carvedilol-d3 N-β-D-Glucuronide as a SIL-IS, assay recovery for carvedilol glucuronide in human plasma was consistently within 94–99% [1]. In contrast, a study on carvedilol enantiomers using a deuterated SIL-IS revealed that the analyte-to-IS peak area ratio varied significantly across different plasma lots due to differential ion suppression, demonstrating that even SIL-IS can fail if not properly matched [2]. The use of an exact isotopic analogue like Carvedilol-d3 N-β-D-Glucuronide minimizes such variability, ensuring reliable matrix effect compensation [3].

Matrix effect Ion suppression Recovery

Structural Specificity: N-β-D-Glucuronide Conjugation Site vs. O-Glucuronide Isomers

Carvedilol-d3 N-β-D-Glucuronide is the deuterated analogue of the carbazole-N-linked glucuronide metabolite, distinct from the O-linked glucuronide diastereomers formed at hydroxyl positions [1]. In human urine, carvedilol glucuronide accounts for 5.2% of an administered dose [2]. Mass spectrometric differentiation of N- vs. O-glucuronides is achievable using ion-molecule reactions: N-glucuronides produce diagnostic [M − H + HSiCl₃−2HCl]⁻ ions, while O-glucuronides yield [M − H + HSiCl₃−HCl]⁻ ions . This structural specificity ensures that Carvedilol-d3 N-β-D-Glucuronide accurately tracks the N-glucuronide metabolite, avoiding cross-reactivity with other glucuronide isomers.

Glucuronide isomer Metabolite identification Mass spectrometry

Optimal Use Cases for Carvedilol-d3 N-β-D-Glucuronide in Analytical and Pharmacokinetic Workflows


Accurate Quantification of Carvedilol Glucuronide in Clinical Pharmacokinetic Studies

As a SIL-IS, Carvedilol-d3 N-β-D-Glucuronide enables precise LC-MS/MS quantification of the N-glucuronide metabolite in human plasma and urine, achieving an LLOQ of 0.1 ng/mL with CV <15% . This level of sensitivity and precision is essential for characterizing carvedilol's metabolic profile, where glucuronide metabolites account for 5.2% of an oral dose in urine [1].

Drug-Drug Interaction Studies Involving CYP3A Inhibition

Carvedilol β-D-glucuronide exhibits weak time-dependent CYP3A inhibition (IC50 shift from 7.0 to 1.1 µM after NADPH preincubation), while the parent drug is a more potent inhibitor . Accurate quantification of the N-glucuronide using Carvedilol-d3 N-β-D-Glucuronide as a SIL-IS is critical for assessing the contribution of this metabolite to clinically significant CYP3A-mediated drug interactions [1].

Metabolite Identification and Isomer Differentiation in Mass Spectrometry

Carvedilol-d3 N-β-D-Glucuronide serves as a reference standard for differentiating N-glucuronide from O-glucuronide isomers using diagnostic MS/MS transitions or ion-molecule reactions . This application is vital for confirming the structure of glucuronide metabolites formed in vitro or in vivo, as carvedilol undergoes glucuronidation at multiple sites yielding distinct isomers [1].

Bioanalytical Method Development and Validation for Regulatory Submissions

The use of Carvedilol-d3 N-β-D-Glucuronide as a SIL-IS supports FDA and EMA bioanalytical method validation requirements by providing consistent recovery (94–99%) and mitigating lot-dependent matrix effects . This reduces the risk of method failure during regulatory review and accelerates the timeline for clinical trial support [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carvedilol-d3 N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.